Phenyl cinnamate
CAS No.: 25695-77-6
Cat. No.: VC7843168
Molecular Formula: C15H12O2
Molecular Weight: 224.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25695-77-6 |
|---|---|
| Molecular Formula | C15H12O2 |
| Molecular Weight | 224.25 g/mol |
| IUPAC Name | phenyl (E)-3-phenylprop-2-enoate |
| Standard InChI | InChI=1S/C15H12O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ |
| Standard InChI Key | NBFNGRDFKUJVIN-VAWYXSNFSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2 |
| SMILES | C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Phenyl cinnamate (IUPAC name: phenyl (E)-3-phenylprop-2-enoate) belongs to the class of cinnamic acid esters, characterized by the esterification of cinnamic acid with phenolic hydroxyl groups. Its molecular structure consists of a cinnamoyl group (C₆H₅CH=CHCO−) linked to a phenyl ring through an ester bond, creating a conjugated system that influences both its chemical reactivity and spectral properties .
Table 1: Fundamental chemical properties
The compound's stereochemical configuration (E)-geometry at the α,β-unsaturated ester moiety contributes to its UV absorption characteristics, with λmax typically observed around 270 nm in ethanol solutions . X-ray crystallography studies of analogous cinnamate esters reveal planar configurations that facilitate π-π stacking interactions in solid-state structures .
Synthesis Methodologies and Optimization
Modern synthetic approaches employ heterogeneous catalysis to improve reaction efficiency and environmental sustainability. A breakthrough method utilizes tungsten-doped silicotungstic acid (WD acid) supported on silica gel, achieving 92% yield under optimized conditions :
Table 2: Optimized synthesis parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 1% WD/SiO₂ | Maximizes surface active sites |
| Solvent | Toluene | Enhances reactant miscibility |
| Temperature | 110°C (reflux) | Balances kinetics/equilibrium |
| Reaction time | 120 minutes | Completes conversion |
The mechanism proceeds through Brønsted acid-catalyzed nucleophilic acyl substitution, where the WD acid protonates the cinnamic acid carbonyl group, increasing electrophilicity for phenol oxygen attack . Comparative studies show this method reduces byproduct formation compared to traditional Steglich esterification, particularly when using electron-deficient phenolic substrates .
Physicochemical Behavior and Stability
The compound's stability profile reveals sensitivity to both hydrolytic and oxidative degradation pathways:
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Hydrolytic degradation: Half-life of 48 hours in pH 7.4 buffer at 25°C, decreasing to 12 hours under alkaline conditions (pH 10)
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Thermal stability: Decomposition onset at 205°C (TGA analysis) with exothermic degradation peaks at 220°C and 285°C
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Photochemical reactivity: UV-Vis studies show 15% cis-trans isomerization after 24 hours under 254 nm irradiation
Solubility data demonstrates marked polarity dependence:
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Water solubility: 0.12 mg/mL (25°C)
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Organic solvents: >500 mg/mL in DMSO, chloroform, and ethyl acetate
Metabolic studies of cinnamate esters indicate β-oxidation pathways converting the parent compound to cinnamic acid and phenol derivatives, with complete urinary excretion within 72 hours post-administration . Dermatological assessments of similar fragrance ingredients show sensitization potential <1% in patch tests at 5% concentrations .
| Agency/Standard | Requirement | Status |
|---|---|---|
| IFRA | Not restricted | |
| EU Cosmetics Regulation | Allergen declaration exempt | |
| OSHA PEL | 5 mg/m³ (8-h TWA) | |
| EPA TSCA | Listed inventory substance |
Safe handling protocols recommend:
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